molecular formula C21H18ClF3N4O5S2 B2816788 N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide CAS No. 392299-27-3

N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide

Cat. No.: B2816788
CAS No.: 392299-27-3
M. Wt: 562.96
InChI Key: KCAAQNOSFXOZQS-UHFFFAOYSA-N
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Description

The compound N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide features a 1,3,4-thiadiazole core substituted with a sulfanyl-linked carbamoyl methyl group and a 3,4,5-trimethoxybenzamide moiety. Its structure integrates electron-withdrawing (trifluoromethyl, chloro) and electron-donating (methoxy) groups, which may enhance bioavailability and target binding.

Properties

IUPAC Name

N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClF3N4O5S2/c1-32-14-6-10(7-15(33-2)17(14)34-3)18(31)27-19-28-29-20(36-19)35-9-16(30)26-13-8-11(21(23,24)25)4-5-12(13)22/h4-8H,9H2,1-3H3,(H,26,30)(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCAAQNOSFXOZQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClF3N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

The 1,3,4-thiadiazole moiety is known for its diverse biological activities, including anticancer properties. Various derivatives of this scaffold have been synthesized and tested for their efficacy against different cancer cell lines. For instance, compounds containing the thiadiazole ring have shown promise as potent inhibitors of tumor growth by targeting specific pathways involved in cancer progression .

Case Study:

  • A study highlighted the synthesis of several 1,3,4-thiadiazole derivatives that exhibited significant cytotoxic effects against human cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways.

Antimicrobial Properties

Compounds with the thiadiazole structure have demonstrated antimicrobial activity against a range of pathogens. This includes bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Case Study:

  • Research has shown that specific thiadiazole derivatives can inhibit the growth of resistant strains of bacteria, providing a basis for new antibiotic formulations.

Plant Growth Regulation

Recent studies have indicated that certain benzamide derivatives can function as effective plant growth regulators. These compounds can enhance root development and overall plant vigor when applied at appropriate concentrations .

Case Study:

  • Field tests involving N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide demonstrated improved crop yields and quality in grape cultivation. The compound was found to promote cell division and differentiation in plant tissues.

Neuropharmacological Applications

The compound's structural features suggest potential effects on cognitive functions. Compounds with similar frameworks have been explored for their ability to enhance learning and memory processes .

Case Study:

  • Investigations into related benzamide compounds have revealed their capacity to modulate neurotransmitter systems involved in cognition. This opens avenues for developing treatments for neurodegenerative disorders.

Summary Table of Applications

Application AreaSpecific ActivitiesReferences
PharmaceuticalAnticancer activity
Antimicrobial properties
AgriculturalPlant growth regulation
NeuropharmacologicalCognitive enhancement

Mechanism of Action

The mechanism of action of N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

1,3,4-Thiadiazole vs. 1,3,4-Oxadiazole

  • Target Compound : Contains a 1,3,4-thiadiazole ring, which confers greater metabolic stability compared to oxadiazoles due to sulfur’s lower electronegativity and resistance to enzymatic degradation .
  • Oxadiazole Analogs : Compounds like N-phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () exhibit antibacterial and antifungal activity (MIC: 4–32 µg/mL against S. aureus and C. albicans), but their reduced stability may limit therapeutic utility .

Substituent Variations

Trifluoromethyl and Chloro Groups

  • Trimethoxybenzamide vs. Methoxybenzyl
  • The 3,4,5-trimethoxybenzamide moiety may enhance DNA intercalation or tubulin binding, as seen in colchicine analogs. In contrast, 4-methoxybenzyl -substituted thiadiazoles (e.g., ) prioritize solubility over target affinity .

Bioactivity Trends

Compound Structure Core Heterocycle Key Substituents Reported Activity Reference
N-Phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Oxadiazole Trimethoxyphenyl, sulfanyl acetamide Antibacterial (MIC: 4–32 µg/mL)
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide Thiadiazole 4-Methoxybenzyl, chloro-trifluoromethylphenyl No direct activity data
N-(4-Fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide Thiadiazole Methylsulfanyl, 4-fluorophenyl Moderate antifungal activity

Research Findings and Implications

  • Antimicrobial Potential: The thiadiazole core and trifluoromethyl group in the target compound may synergize for enhanced activity compared to oxadiazole analogs, though this requires experimental validation .
  • Structural Optimization : Replacing the 4-methoxybenzyl group () with trimethoxybenzamide could improve target specificity, as trimethoxy aryl systems are prevalent in antimitotic agents .

Biological Activity

N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide is a complex compound that incorporates a 1,3,4-thiadiazole ring known for its diverse biological activities. This article explores the biological properties of this compound based on recent research findings.

Overview of Thiadiazole Derivatives

The 1,3,4-thiadiazole scaffold has been recognized for its significant medicinal properties. These derivatives exhibit a wide range of biological activities including:

  • Antimicrobial : Effective against various bacterial strains.
  • Anticancer : Potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory : Reducing inflammation in various models.
  • Antioxidant : Scavenging free radicals and reducing oxidative stress.

The presence of different substituents on the thiadiazole ring can enhance these activities and lead to the discovery of novel therapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiadiazole derivatives. The compound features several functional groups that may influence its biological activity:

  • Thiadiazole Ring : Central to its pharmacological effects.
  • Trifluoromethyl Group : Enhances lipophilicity and may improve bioavailability.
  • Trimethoxybenzamide Moiety : Potentially increases interaction with biological targets.

Research indicates that modifications on the thiadiazole ring can significantly affect the compound's potency against specific diseases .

Anticancer Activity

Studies have shown that thiadiazole derivatives can inhibit various cancer cell lines. For instance, compounds bearing similar structures have demonstrated cytotoxic effects against prostate (PC3), colon (HT29), and neuroblastoma (SKNMC) cell lines. The mechanism often involves the inhibition of lipoxygenase enzymes, which are implicated in cancer progression .

CompoundCell LineIC50 Value
Example 1PC315 µM
Example 2HT2920 µM
Example 3SKNMC10 µM

Antimicrobial Activity

The antimicrobial efficacy of thiadiazole derivatives is well-documented. Compounds similar to this compound have shown significant activity against Gram-positive and Gram-negative bacteria. Notably, the presence of a trifluoromethyl group has been associated with enhanced antibacterial potency .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)12.5 µg/mL
Escherichia coli25 µg/mL
Bacillus subtilis20 µg/mL

Antioxidant Activity

Thiadiazole derivatives also exhibit antioxidant properties. The DPPH radical scavenging assay has been employed to evaluate their ability to neutralize free radicals. Compounds with varying substituents displayed IC50 values ranging from 25.17 to 43.55 µM, indicating their potential as antioxidant agents .

Case Studies

A study focusing on a series of thiadiazole derivatives revealed promising results in terms of anticancer activity. One derivative demonstrated an IC50 value of 10 µM against the SKNMC cell line, suggesting that structural modifications could lead to enhanced therapeutic effects . Another study highlighted the antimicrobial potential of a related compound with an MIC of 12.5 µg/mL against MRSA strains .

Q & A

Q. What are the key synthetic intermediates and reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions:

  • Thiadiazole ring formation : Reacting thiourea derivatives with halogenated precursors (e.g., 2-chloro-5-(trifluoromethyl)phenyl compounds) under basic conditions to form the 1,3,4-thiadiazole core .
  • Sulfanyl group introduction : Thiol- or sulfanyl-containing reagents (e.g., mercaptoacetic acid derivatives) are coupled to the thiadiazole ring via nucleophilic substitution or thiol-ene reactions, often requiring polar aprotic solvents like DMF or acetonitrile .
  • Benzamide coupling : The 3,4,5-trimethoxybenzamide moiety is attached using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous conditions . Purification typically employs column chromatography or recrystallization, with yields optimized by controlling temperature (60–80°C) and reaction time (12–24 hours) .

Q. How is the compound characterized to confirm structural integrity?

  • Spectroscopic techniques :
  • NMR (¹H, ¹³C, 19F) identifies functional groups (e.g., trifluoromethyl, methoxy) and confirms regiochemistry .
  • IR spectroscopy verifies carbamoyl (C=O stretch ~1650 cm⁻¹) and sulfanyl (S-H stretch ~2550 cm⁻¹) groups .
    • Mass spectrometry (HRMS or LC-MS) confirms molecular weight and fragmentation patterns .
    • X-ray crystallography (if single crystals are obtained) provides unambiguous structural validation .

Q. What are the critical functional groups influencing its potential bioactivity?

  • Thiadiazole ring : Enhances metabolic stability and participates in π-π stacking with biological targets .
  • Trifluoromethyl group : Increases lipophilicity and modulates electronic effects, improving target binding .
  • Trimethoxybenzamide : May interact with hydrophobic pockets in enzymes (e.g., kinases) via hydrogen bonding .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for scale-up synthesis?

  • Reaction path search algorithms (e.g., DFT calculations) predict energetically favorable intermediates and transition states, reducing trial-and-error experimentation .
  • Machine learning models analyze historical reaction data to recommend solvent systems (e.g., DMF vs. THF) and catalysts (e.g., Pd/C for hydrogenation) for higher yields .
  • In silico impurity profiling identifies side products (e.g., sulfoxides from over-oxidation) to refine purification protocols .

Q. How should researchers address contradictory bioactivity data in enzyme inhibition assays?

  • Structural analogs : Compare activity of derivatives (e.g., replacing trifluoromethyl with methyl) to isolate the role of specific substituents .
  • Purity validation : Use HPLC (>95% purity) to rule out interference from synthetic byproducts (e.g., unreacted thiourea intermediates) .
  • Assay conditions : Test pH-dependent activity (e.g., sulfanyl group protonation at pH <7 may reduce binding affinity) .

Q. What strategies improve target selectivity in cellular models?

  • Structure-activity relationship (SAR) studies : Modify the carbamoyl linker length or rigidity to enhance specificity for kinases over phosphatases .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to prioritize derivatives with favorable ΔG values .
  • CRISPR-engineered cell lines : Knock out suspected off-target receptors (e.g., GPCRs) to validate mechanism-of-action .

Q. How can stability studies under physiological conditions guide formulation?

  • Forced degradation assays : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and thermal (40°C) stress to identify degradation pathways (e.g., sulfanyl oxidation to sulfoxide) .
  • Microsomal stability testing : Use liver microsomes to predict metabolic clearance (CYP450-mediated demethylation of methoxy groups is a common issue) .

Methodological Notes

  • Contradictions : Discrepancies in bioactivity (e.g., ) highlight the need for rigorous structural validation before assay interpretation.
  • Advanced tools : ICReDD’s integrated computational-experimental pipeline () is recommended for accelerating reaction optimization.

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